Home > Products > Screening Compounds P108633 > Mesdopetam hemitartrate
Mesdopetam hemitartrate -

Mesdopetam hemitartrate

Catalog Number: EVT-13556455
CAS Number:
Molecular Formula: C28H42F2N2O12S2
Molecular Weight: 700.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Mesdopetam hemitartrate, also known as Mesdopetam or IRL-790, is a novel compound classified as a dopamine D2 and D3 receptor antagonist, with a notable preference for the D3 receptor. This compound is under development primarily for the treatment of Parkinson's disease, specifically targeting levodopa-induced dyskinesia and psychotic disorders associated with the disease. Its unique mechanism of action positions it as a promising candidate for addressing unmet medical needs in neurology, particularly in managing complications arising from Parkinson's disease treatments .

Source and Classification

Mesdopetam hemitartrate is synthesized from various chemical precursors and is classified as an atypical dopamine receptor antagonist. It is part of a broader category of small molecules that are being investigated for their neuropharmacological properties. The International Nonproprietary Name (INN) for this compound is Mesdopetam, which was officially assigned by the World Health Organization in early 2020 .

Synthesis Analysis

Methods and Technical Details

The synthesis of Mesdopetam hemitartrate involves multiple steps, starting from simpler organic compounds. While specific synthetic routes have not been extensively detailed in the literature, it generally follows established protocols for synthesizing dopamine receptor antagonists. The synthesis typically includes:

  1. Formation of Key Intermediates: Utilizing fluorinated phenolic compounds and sulfonyl derivatives.
  2. Coupling Reactions: Employing coupling agents to link the various molecular fragments.
  3. Purification: Techniques such as crystallization or chromatography are used to isolate the final product in its hemitartrate form.

The synthesis aims to ensure high purity and yield while maintaining the pharmacological activity necessary for its intended therapeutic applications .

Molecular Structure Analysis

Structure and Data

The molecular formula of Mesdopetam hemitartrate is C16H24FNO9SC_{16}H_{24}FNO_{9}S, with a molar mass of approximately 425.42 g/mol. The structural representation emphasizes its complex arrangement, including a fluorine atom, a sulfonyl group, and multiple hydroxyl functional groups that contribute to its pharmacological properties.

The three-dimensional structure of Mesdopetam can be visualized using computational chemistry software, which helps in understanding its interaction with biological targets such as dopamine receptors .

Chemical Reactions Analysis

Reactions and Technical Details

Mesdopetam hemitartrate undergoes various chemical reactions typical of small molecules used in pharmacology:

  • Metabolism: In vivo studies indicate that Mesdopetam is metabolized primarily via cytochrome P450 enzymes to form inactive metabolites (IRL902 and IRL872). These metabolites are further processed by N-acetyltransferase enzymes.
  • Pharmacokinetics: Following administration, Mesdopetam exhibits rapid absorption with peak plasma concentrations reached within 2 hours. Its elimination half-life is around 7 hours, supporting twice-daily dosing regimens .

These reactions are critical for understanding the compound's bioavailability and therapeutic efficacy.

Mechanism of Action

Process and Data

Mesdopetam functions as an antagonist at dopamine D2 and D3 receptors, with a stronger affinity for the D3 subtype. This antagonistic action helps mitigate the dyskinetic effects often observed in patients undergoing treatment with levodopa for Parkinson's disease. By blocking these receptors, Mesdopetam can stabilize motor function and reduce involuntary movements associated with dopaminergic therapies .

Clinical studies have demonstrated that Mesdopetam significantly improves "ON" time without troublesome dyskinesias compared to existing treatments, indicating its potential effectiveness in managing Parkinson's disease symptoms .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Molecular Weight: 425.42 g/mol
  • Melting Point: Greater than 300 °C
  • Density: Specific density data is not readily available but can be inferred from similar compounds.
  • Log P (Partition Coefficient): Approximately 6.98, indicating good lipophilicity which may influence its pharmacokinetic profile.

These properties suggest that Mesdopetam hemitartrate has favorable characteristics for oral bioavailability and central nervous system penetration .

Applications

Scientific Uses

Mesdopetam hemitartrate is primarily investigated for its applications in treating Parkinson's disease-related complications:

  • Levodopa-Induced Dyskinesia: It aims to provide relief from involuntary movements caused by long-term levodopa therapy.
  • Parkinson’s Disease Psychosis: There is potential for use in managing psychotic symptoms associated with Parkinson's disease.

Ongoing clinical trials continue to evaluate its safety, efficacy, and tolerability in various patient populations suffering from these conditions .

Discovery and Developmental History of Mesdopetam Hemitartrate

Origins in Dopaminergic Neurotransmission Research

Mesdopetam hemitartrate emerged from foundational research into dopaminergic neurotransmission and its role in Parkinson's disease (PD) pathophysiology. Its development was intrinsically linked to the recognition that dopamine D3 receptors exhibit a distinct neuroanatomical distribution within basal ganglia structures, particularly in limbic-associated regions of the striatum. This distribution pattern suggested that selective D3 receptor modulation could offer therapeutic advantages for managing PD motor complications while minimizing adverse effects associated with broader dopaminergic drugs. The compound originated from systematic efforts to target aberrant dopaminergic signaling in advanced PD, where dyskinesias and psychiatric symptoms frequently compromise levodopa therapy [2] [6].

The scientific rationale stemmed from observations that D3 receptors become relatively overexpressed in parkinsonian states, contributing to maladaptive plasticity in striatal circuits. Unlike earlier non-selective dopamine receptor antagonists, which risked worsening parkinsonism, mesdopetam's design leveraged the D3 receptor's role in modulating corticostriatal glutamate release. Preclinical models demonstrated that selective D3 antagonism could normalize pathological neurotransmission patterns underlying dyskinesias without impairing the therapeutic efficacy of levodopa [4] [8]. This approach represented a significant departure from previous generations of antidyskinetic agents, anchoring mesdopetam's development in contemporary understanding of receptor-specific dopaminergic signaling.

Rational Design Targeting Parkinsonian Motor Complications

Mesdopetam (initially designated IRL790) was purposefully engineered as a novel small molecule dopamine D3 receptor antagonist to address levodopa-induced dyskinesias (PD-LIDs) and Parkinson's disease psychosis (PD-P). Its molecular architecture was optimized for high-affinity binding (Ki = 90 nM) and selectivity for human D3 receptors over other dopamine receptor subtypes, a critical design feature intended to mitigate the risk of motor worsening associated with D2 receptor blockade. This selectivity profile positioned mesdopetam as a psychomotor stabilizer – reducing dyskinetic movements without compromising normal motor function [8] [10].

The therapeutic objective centered on ameliorating troublesome involuntary movements affecting approximately 30-40% of levodopa-treated PD patients. Mechanistic studies revealed that mesdopetam's antidyskinetic effects involved normalization of striatal glutamate neurotransmission and restoration of synaptic plasticity within the dorsolateral striatum. Crucially, in vivo pharmacological characterization demonstrated dose-dependent suppression of hyperkinetic behaviors in rodent models of LIDs without diminishing levodopa's antiparkinsonian benefits. This dissociable effect on pathological versus physiological movement formed the cornerstone of mesdopetam's value proposition for PD-LIDs [2] [4].

Evolution from IRL-790 to Mesdopetam Hemitartrate Salt Formulation

The compound transitioned from its research code name IRL-790 to the International Nonproprietary Name (INN) mesdopetam in 2020 following World Health Organization (WHO) review. The WHO designation acknowledged its novel mechanism of action meriting classification as a distinct pharmaceutical substance class. This transition coincided with pharmaceutical development efforts addressing physicochemical optimization [2].

The selection of the hemitartrate salt form represented a critical advancement in mesdopetam's developmental trajectory. While the freebase (C~12~H~18~FNO~3~S) and hemitartrate salt forms exhibit equivalent biological activity at equimolar concentrations, the hemitartrate salt significantly enhanced aqueous solubility and crystalline stability – properties essential for reliable gastrointestinal absorption and predictable pharmacokinetics following oral administration. This formulation optimization supported consistent exposure in clinical settings without altering mesdopetam's receptor binding profile [8].

Table 1: Key Properties of Mesdopetam Base versus Hemitartrate Salt

PropertyMesdopetam FreebaseMesdopetam Hemitartrate
Chemical FormulaC~12~H~18~FNO~3~SC~12~H~18~FNO~3~S · 0.5 C~4~H~6~O~6~
Molecular Weight275.34 g/mol~349.4 g/mol (salt-adjusted)
Aqueous SolubilityLowSignificantly enhanced
Crystalline StabilityModerateHigh
Biological ActivityIdentical at equimolar concentrations

Key Milestones in Preclinical and Clinical Development

Mesdopetam's development pathway features strategically designed milestones advancing it from laboratory discovery to late-phase clinical investigation:

  • Preclinical Proof-of-Concept: Early studies established mesdopetam's dose-dependent suppression of hyperdopaminergic behaviors in rodent models. Subcutaneous administration (3.7-100 μmol/kg) significantly inhibited D-amphetamine and MK-801-induced locomotor activation without inducing catalepsy, confirming its psychomotor stabilizing properties [8].

  • Phase I (First-in-Human) Study: A 2021 randomized, double-blind, placebo-controlled trial in healthy male volunteers established foundational human pharmacokinetics and tolerability. The study demonstrated rapid absorption (T~max~ ≈ 2 hours), dose-linear pharmacokinetics, and a plasma half-life of approximately 7 hours – supporting twice-daily dosing. Mesdopetam was well-tolerated up to 120 mg single doses and 80 mg multiple doses [1].

  • Phase IIa Clinical Validation: A proof-of-concept study in 75 PD-LID patients provided preliminary evidence of antidyskinetic efficacy with a favorable tolerability profile, positioning mesdopetam as potentially superior to existing therapeutic options [2].

  • Phase IIb Dose-Finding Trial: This pivotal 2023 study randomized 156 PD-LID patients across 46 sites to placebo or mesdopetam (2.5, 5, or 7.5 mg twice daily) for 12 weeks. While the primary endpoint (increase in "Good ON-time" without troublesome dyskinesia) was not met, prespecified secondary analyses revealed clinically meaningful, dose-dependent antidyskinetic effects. Significant improvements emerged in the Unified Dyskinesia Rating Scale (UDysRS), particularly at 7.5 mg twice daily (71.4% response rate; nominal p=0.026 at week 12). Additionally, OFF-time decreased dose-dependently, suggesting potential antiparkinsonian properties. The adverse event profile remained comparable to placebo [3] [5] [6].

  • Regulatory Milestones: Successful End-of-Phase 2 meetings with the FDA (early 2024) and EMA scientific advice (February 2025) confirmed alignment on Phase III development plans. Both agencies deemed existing data sufficient to advance into Phase III. Furthermore, regulatory waivers for pediatric investigations were granted by both FDA and EMA (January 2025), recognizing the irrelevance of pediatric studies for this age-associated condition [2] [9].

Table 2: Mesdopetam Clinical Development Timeline

PhaseYearStudy DesignKey FindingsReference
Phase I2021SAD/MAD in healthy males (n=NA)Tolerability up to 120 mg SD/80 mg MD; T~max~ ≈2h; t~½~ ≈7h; no accumulation [1]
Phase IIa~2022Proof-of-concept in PD-LID (n=75)Demonstrated antidyskinetic efficacy; favorable tolerability [2]
Phase IIb2023RCT: 3 doses vs placebo in PD-LID (n=156)Significant UDysRS improvement at 7.5mg BID (71.4% response); reduced OFF-time; AE profile ≈placebo [3] [5] [6]
Regulatory2024/2025FDA EoP2 / EMA Scientific AdvicePhase III readiness confirmed; Pediatric waivers granted [2] [9]

Properties

Product Name

Mesdopetam hemitartrate

IUPAC Name

(2R,3R)-2,3-dihydroxybutanedioic acid;N-[2-(3-fluoro-5-methylsulfonylphenoxy)ethyl]propan-1-amine

Molecular Formula

C28H42F2N2O12S2

Molecular Weight

700.8 g/mol

InChI

InChI=1S/2C12H18FNO3S.C4H6O6/c2*1-3-4-14-5-6-17-11-7-10(13)8-12(9-11)18(2,15)16;5-1(3(7)8)2(6)4(9)10/h2*7-9,14H,3-6H2,1-2H3;1-2,5-6H,(H,7,8)(H,9,10)/t;;1-,2-/m..1/s1

InChI Key

OEGCTXJJFKXVFI-CEAXSRTFSA-N

Canonical SMILES

CCCNCCOC1=CC(=CC(=C1)S(=O)(=O)C)F.CCCNCCOC1=CC(=CC(=C1)S(=O)(=O)C)F.C(C(C(=O)O)O)(C(=O)O)O

Isomeric SMILES

CCCNCCOC1=CC(=CC(=C1)S(=O)(=O)C)F.CCCNCCOC1=CC(=CC(=C1)S(=O)(=O)C)F.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.